

Application Notes and Protocols for Urechistachykinin II in Cell Membrane Permeability Studies

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Compound of Interest

Compound Name: Urechistachykinin II

Cat. No.: B549583

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Introduction

Urechistachykinin II (UII) is a neuropeptide belonging to the tachykinin family, originally isolated from the echiuroid worm *Urechis unicinctus*.^{[1][2]} Tachykinins are a group of peptides that share a common C-terminal amino acid sequence and are known to play crucial roles in a variety of physiological processes. Synthetic analogs of UII have been shown to bind to mammalian tachykinin receptors, suggesting a conserved mechanism of action across species.^[1]

Tachykinins exert their effects by activating G-protein coupled receptors (GPCRs), specifically the neurokinin receptors NK1, NK2, and NK3. The activation of these receptors typically initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to a transient increase in cytosolic Ca²⁺ concentration. This elevation in intracellular calcium is a key event that can modulate the activity of various downstream effectors, including ion channels, thereby altering cell membrane permeability.

These application notes provide a comprehensive guide for utilizing **Urechistachykinin II** in cell membrane permeability studies. The protocols detailed below will enable researchers to

investigate the effects of Ull on intracellular calcium levels and ion channel activity, providing insights into its potential as a modulator of cellular function.

Data Presentation

While specific quantitative data for **Urechistachykinin II**'s direct interaction with tachykinin receptors is not readily available in the current literature, the following table provides a summary of the expected parameters and comparative values for other well-characterized tachykinins to guide experimental design.

Parameter	Urechistachykinin II (UII)	Substance P (SP)	Neurokinin A (NKA)	Neurokinin B (NKB)	Receptor Preference	Reference
Amino Acid Sequence	Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH ₂	Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH ₂	His-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH ₂	Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH ₂	UII: Tachykinin-likeSP: NK1NKA: NK2NKB: NK3	[2]
EC50 (Calcium Mobilization)	Not Reported	~1-10 nM (NK1)	~1-10 nM (NK2)	~1-10 nM (NK3)	Expected to be in the nanomolar range for a cognate receptor.	[3]
Binding Affinity (Kd)	Not Reported	~0.1-1 nM (NK1)	~1-10 nM (NK2)	~1-10 nM (NK3)	Expected to be in the nanomolar range for a cognate receptor.	[4]
Primary Signaling Pathway	Gq/11 -> PLC -> IP3 -> Ca ²⁺ release	Gq/11 -> PLC -> IP3 -> Ca ²⁺ release	Gq/11 -> PLC -> IP3 -> Ca ²⁺ release	Gq/11 -> PLC -> IP3 -> Ca ²⁺ release	Activation of tachykinin receptors leads to increased intracellular calcium.	

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to **Urechistachykinin II** stimulation using a fluorescent calcium indicator.

1. Cell Culture and Preparation:

- Culture a suitable cell line endogenously expressing or transfected with a tachykinin receptor (e.g., HEK293, CHO cells) in a 96-well, black-walled, clear-bottom plate until 80-90% confluency.
- Wash the cells twice with Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

2. Loading with Calcium Indicator:

- Prepare a loading solution of a fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM) in HBSS according to the manufacturer's instructions.
- Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
- Wash the cells twice with HBSS to remove excess dye.

3. **Urechistachykinin II** Stimulation and Data Acquisition:

- Prepare a stock solution of **Urechistachykinin II** in a suitable solvent (e.g., sterile water or DMSO) and then dilute to the desired concentrations in HBSS.
- Place the 96-well plate in a fluorescence plate reader or a microscope equipped for live-cell imaging.
- Record baseline fluorescence for 1-2 minutes.
- Add the **Urechistachykinin II** solutions to the wells and continue recording the fluorescence signal for 5-10 minutes.
- As a positive control, use a known tachykinin receptor agonist (e.g., Substance P for NK1).
- As a negative control, use buffer alone.

4. Data Analysis:

- The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
- Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
- Plot the response against the logarithm of the **Urechistachykinin II** concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to measure changes in ion channel activity in response to **Urechistachykinin II** using the whole-cell patch-clamp technique. This method allows for the direct measurement of ion currents across the cell membrane.

1. Cell Preparation:

- Plate cells expressing the tachykinin receptor of interest on glass coverslips suitable for patch-clamp recording.
- Allow the cells to adhere and grow to a low density to facilitate patching individual cells.

2. Patch-Clamp Setup and Recording:

- Place a coverslip in the recording chamber of an inverted microscope and perfuse with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).
- Establish a gigaohm seal between the patch pipette and the cell membrane of a target cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential (e.g., -60 mV) and record baseline membrane currents.

3. **Urechistachykinin II** Application:

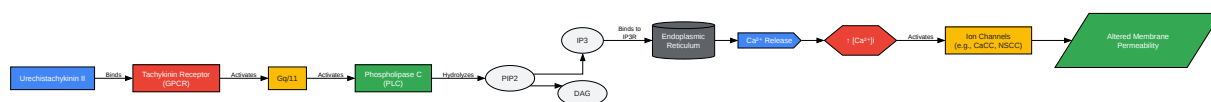
- Prepare a solution of **Urechistachykinin II** in the extracellular solution at the desired concentration.
- Apply **Urechistachykinin II** to the cell using a perfusion system.
- Record the changes in membrane current during and after the application of UII.

4. Data Analysis:

- Analyze the recorded currents to determine the effect of **Urechistachykinin II** on ion channel activity. This may include changes in current amplitude, kinetics, and reversal potential.
- To identify the specific ion channels involved, ion substitution experiments and the use of specific channel blockers can be performed. For instance, the involvement of non-selective cation channels can be investigated by replacing extracellular Na⁺ with a non-permeable

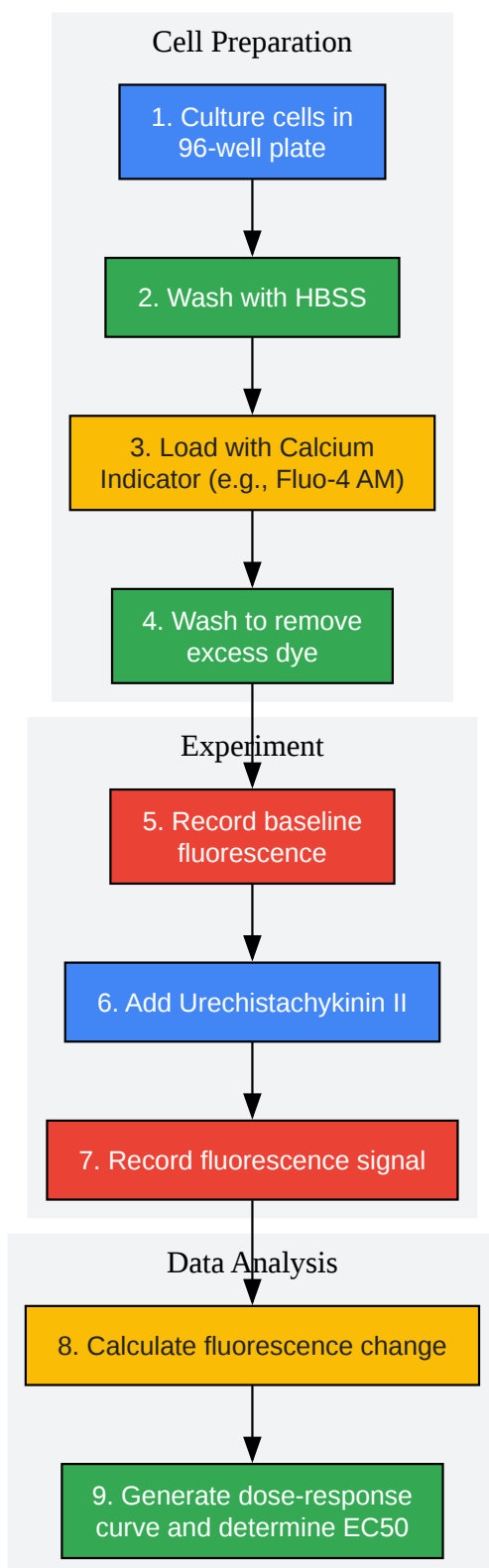
cation.[5][6] The role of calcium-activated chloride channels can be studied using specific blockers.[7]

Visualizations



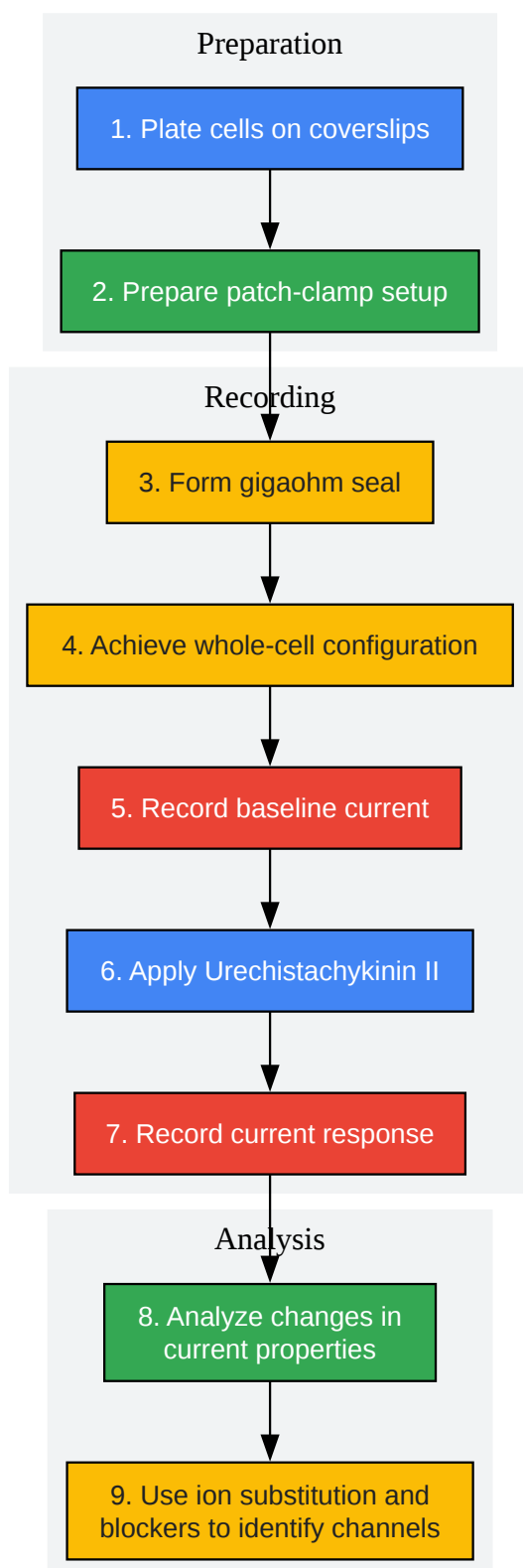
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Caption: Signaling pathway of **Urechistachykinin II**.



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Caption: Workflow for the Calcium Imaging Assay.



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Caption: Workflow for the Patch-Clamp Experiment.

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